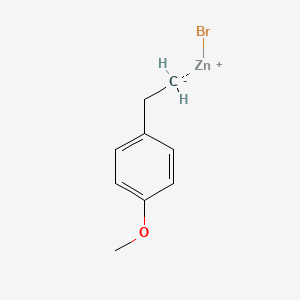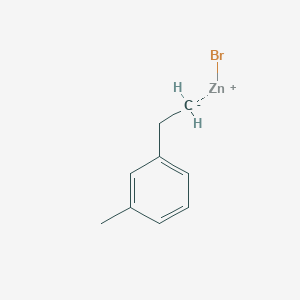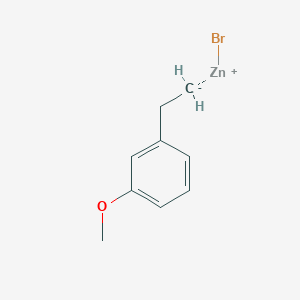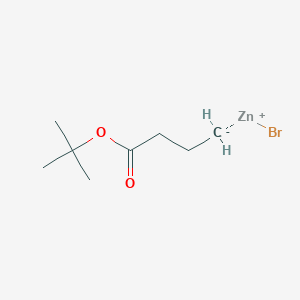
4-Methoxyphenethylzinc bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxyphenethylzinc bromide is an organozinc compound that is widely used in organic synthesis. It is a reagent that facilitates the formation of carbon-carbon bonds, making it valuable in the construction of complex organic molecules. The compound is characterized by the presence of a zinc atom bonded to a 4-methoxyphenethyl group and a bromide ion.
Vorbereitungsmethoden
4-Methoxyphenethylzinc bromide can be synthesized through the reaction of 4-methoxyphenethyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction typically involves the following steps:
- Dissolution of zinc powder in tetrahydrofuran.
- Addition of 4-methoxyphenethyl bromide to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
The reaction can be represented as:
4-Methoxyphenethyl bromide+Zn→4-Methoxyphenethylzinc bromide
Analyse Chemischer Reaktionen
4-Methoxyphenethylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with electrophiles to form new carbon-carbon bonds. For example, it can participate in the Suzuki-Miyaura coupling reaction with aryl halides to form biaryl compounds.
Addition Reactions: It can add to carbonyl compounds such as aldehydes and ketones to form secondary and tertiary alcohols.
Oxidation and Reduction Reactions: While it is primarily used in substitution and addition reactions, it can also undergo oxidation and reduction under specific conditions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various solvents like tetrahydrofuran and diethyl ether. Major products formed from these reactions include biaryl compounds, alcohols, and other complex organic molecules.
Wissenschaftliche Forschungsanwendungen
4-Methoxyphenethylzinc bromide has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Drug Discovery: It is employed in the synthesis of potential drug candidates, particularly in the formation of carbon-carbon bonds.
Material Science: It is used in the preparation of materials with specific electronic and optical properties.
Biological Studies: It can be used to modify biomolecules for studying their functions and interactions.
Wirkmechanismus
The mechanism of action of 4-Methoxyphenethylzinc bromide involves the transfer of the 4-methoxyphenethyl group to an electrophile. The zinc atom acts as a nucleophile, facilitating the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Vergleich Mit ähnlichen Verbindungen
4-Methoxyphenethylzinc bromide can be compared with other organozinc compounds such as phenylzinc bromide and methylzinc bromide. While all these compounds are used to form carbon-carbon bonds, this compound is unique due to the presence of the methoxy group, which can influence the reactivity and selectivity of the compound in various reactions.
Similar compounds include:
- Phenylzinc bromide
- Methylzinc bromide
- Ethylzinc bromide
Each of these compounds has its own unique properties and applications in organic synthesis.
Eigenschaften
IUPAC Name |
bromozinc(1+);1-ethyl-4-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O.BrH.Zn/c1-3-8-4-6-9(10-2)7-5-8;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSPXXRFZHTOFA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C[CH2-].[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrOZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1-Pyrrolidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333747.png)
![3-[(1-Piperidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333760.png)
![4-[(4-Morpholino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333765.png)



![3-[(4-Morpholino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333793.png)




